molecular formula C20H38O10S B12813027 Octyl-I(2)-D-1-thiomaltoside

Octyl-I(2)-D-1-thiomaltoside

Cat. No.: B12813027
M. Wt: 470.6 g/mol
InChI Key: JHBBNAKIOKQRJS-OIIXUNCGSA-N
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Description

Octyl-β-D-1-thiomaltoside (CAS 148616-91-5) is a nonionic detergent widely used in membrane protein research. Its molecular formula, C₂₀H₃₈O₁₀S, includes an octyl (8-carbon) hydrophobic chain linked to a hydrophilic thiomaltoside headgroup. This compound is critical for solubilizing and stabilizing integral membrane proteins, such as receptors, ion channels, and transporters, while preserving their native conformation and activity . Its applications span structural biology, drug discovery, and biophysical assays due to its mild denaturing properties and compatibility with techniques like X-ray crystallography and spectroscopy .

Properties

Molecular Formula

C20H38O10S

Molecular Weight

470.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1

InChI Key

JHBBNAKIOKQRJS-OIIXUNCGSA-N

Isomeric SMILES

CCCCCCCCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl-I(2)-D-1-thiomaltoside typically involves the following steps:

    Starting Materials: The synthesis begins with maltose, a disaccharide composed of two glucose units.

    Thioether Formation: The hydroxyl group at the anomeric carbon of maltose is replaced with a thiol group through a nucleophilic substitution reaction.

    Octylation: The thiol group is then alkylated with an octyl halide (such as octyl bromide) under basic conditions to form the octyl thioether linkage.

The reaction conditions generally involve the use of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and alkylation reactions. The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of Octyl-I(2)-D-1-thiomaltoside follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity, including spectroscopic analysis and chromatography.

Chemical Reactions Analysis

Types of Reactions

Octyl-I(2)-D-1-thiomaltoside can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thioether linkage.

    Substitution: The octyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thioether derivatives.

    Substitution: Various alkyl or functional group-substituted derivatives.

Scientific Research Applications

Octyl-I(2)-D-1-thiomaltoside has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.

    Medicine: Employed in drug delivery systems and formulations to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The primary mechanism of action of Octyl-I(2)-D-1-thiomaltoside involves its ability to interact with hydrophobic regions of membrane proteins, thereby solubilizing them without disrupting their native conformation. The octyl group provides hydrophobic interactions, while the maltoside moiety interacts with the aqueous environment, creating a stable micelle structure that encapsulates the protein.

Comparison with Similar Compounds

Molecular and Structural Properties

The following table compares Octyl-β-D-1-thiomaltoside with two structurally similar detergents: Nonyl-β-D-1-thiomaltoside (CAS 148565-55-3) and Decyl-β-D-1-thiomaltopyranoside (CAS 148565-56-4).

Property Octyl-β-D-1-thiomaltoside Nonyl-β-D-1-thiomaltoside Decyl-β-D-1-thiomaltopyranoside
Molecular Formula C₂₀H₃₈O₁₀S C₁₉H₃₆O₁₀S C₂₁H₄₀O₁₀S
Alkyl Chain Length C8 C9 C10
Molecular Weight ~470 g/mol (calculated) ~456 g/mol (calculated) ~484 g/mol (calculated)
CMC (Critical Micelle Concentration) Not explicitly reported (higher than Nonyl/Decyl inferred) Lower than Octyl (inferred) Lowest (inferred due to longer chain)
Micelle Size Smaller aggregates Moderate Larger aggregates

Key Observations :

  • Alkyl chain length directly influences detergent behavior. Longer chains (e.g., Decyl) reduce CMC, enhancing micelle stability at lower concentrations, whereas shorter chains (Octyl) require higher concentrations for micelle formation .
  • Thiomaltoside vs. Thiomaltopyranoside: The headgroup differences (maltoside vs. maltopyranoside) affect hydrogen bonding and protein interactions, though both maintain mild solubilization .

Key Observations :

  • Nonyl-β-D-1-thiomaltoside is valued for its balance between solubilization strength and minimal protein denaturation, making it a staple in receptor studies .
  • Decyl-β-D-1-thiomaltopyranoside’s lower CMC and larger micelles are advantageous for stabilizing multiprotein complexes .

Stability and Biocompatibility

All three detergents exhibit:

  • Low cytotoxicity , enabling use in cell-based assays .
  • Room-temperature storage with protection from light .
  • pH stability across a broad range (pH 3–10), suitable for diverse experimental conditions .

Research Findings and Practical Considerations

  • Octyl-β-D-1-thiomaltoside is often the first choice for initial membrane protein extraction due to its moderate strength, but researchers may transition to Nonyl or Decyl analogues for challenging targets .
  • Cost Efficiency: Decyl-β-D-1-thiomaltopyranoside offers the lowest cost per milligram ($0.36/mg vs. Nonyl’s $1.73/mg), making it economical for large-scale purifications .

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